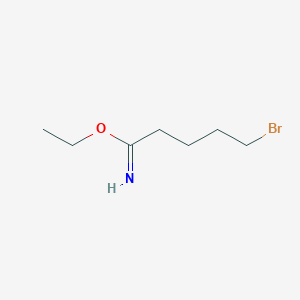

Ethyl 5-bromopentanimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-bromopentanimidate is an organic compound with the molecular formula C7H13BrN2O. It is a versatile material widely used in scientific research, particularly in organic synthesis and pharmaceutical development.

Métodos De Preparación

Ethyl 5-bromopentanimidate can be synthesized through various synthetic routes. One common method involves the reaction of 5-bromopentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of ethyl 5-bromopentanoate, which is then converted to this compound through a subsequent reaction with ammonia or an amine .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the terminal position facilitates nucleophilic substitution (SN2) due to its favorable leaving-group ability. This reaction pathway is common in bromoalkanes and bromoesters .

Reaction with Amines

Ethyl 5-bromopentanimidate reacts with primary or secondary amines to yield substituted amidines.

Example :

Ethyl 5 bromopentanimidate+RNH2→Ethyl 5 alkylamino pentanimidate+HBr

Conditions : Polar aprotic solvents (e.g., DMF), room temperature .

Reaction with Alcohols

Alcohols act as nucleophiles, displacing bromide to form ether-linked imidates:

Ethyl 5 bromopentanimidate+ROH→Ethyl 5 alkoxy pentanimidate+HBr

Conditions : Base (e.g., NaH), anhydrous THF .

Elimination Reactions

Under basic conditions, β-hydrogen elimination occurs, producing α,β-unsaturated imidates. This follows Zaitsev’s rule, favoring the more substituted alkene .

Dehydrohalogenation

Ethyl 5 bromopentanimidateBaseEthyl 4 pentenimidate+HBr

Mechanism : E2 elimination with anti-periplanar geometry .

Conditions : Strong bases (e.g., KOtBu), elevated temperatures .

Imidate Hydrolysis

The imidate group hydrolyzes to an amide or ester under acidic or basic conditions:

Ethyl 5 bromopentanimidateH2O H+5 Bromopentanamide+Ethanol

Conditions : Dilute HCl or NaOH, reflux .

Grignard Addition

The electrophilic imidate carbon reacts with Grignard reagents to form ketones after hydrolysis:

Ethyl 5 bromopentanimidate+RMgX→Ethyl 5 alkylpentanimidateH2O5 Alkylpentan 2 one

Conditions : Anhydrous diethyl ether, 0°C .

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Ethyl 5-bromopentanimidate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is utilized in the development of new pharmaceutical agents, particularly those targeting specific biological pathways.

Chemical Reactions Studies: It serves as a valuable tool for studying complex chemical reactions and designing novel compounds.

Mecanismo De Acción

The mechanism of action of ethyl 5-bromopentanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the ethyl group can undergo oxidation or reduction .

Comparación Con Compuestos Similares

Ethyl 5-bromopentanimidate can be compared with similar compounds such as:

Ethyl 5-bromopentanoate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

5-Bromovaleric Acid Ethyl Ester: Another related compound with similar applications in organic synthesis and pharmaceutical development.

This compound is unique due to its specific structure and reactivity, making it a valuable compound in various scientific research applications.

Actividad Biológica

Ethyl 5-bromopentanimidate is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula C7H14BrNO and is classified under several chemical categories, including biocides and plant growth regulators. Its structure includes a bromine atom which contributes to its reactivity and biological activity.

Biological Activity

1. Pesticidal Activity

This compound has been identified as having significant pesticidal activity. Research indicates that compounds in its class exhibit effectiveness against various pests, making them suitable for agricultural applications. The specific mechanisms through which this compound operates include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in pests, disrupting their metabolic processes.

- Disruption of Cellular Membranes : this compound can affect the integrity of pest cellular membranes, leading to cell lysis.

A study highlighted in a patent document indicated that derivatives of this compound demonstrated enhanced activity against specific pest species compared to non-brominated analogs .

2. Antimicrobial Properties

Emerging research suggests that this compound also possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. The compound's efficacy varies with concentration and exposure time, indicating a dose-dependent relationship.

Table 1: Biological Activities of this compound

| Activity Type | Efficacy Level | Mechanism of Action |

|---|---|---|

| Pesticidal | High | Enzyme inhibition, membrane disruption |

| Antimicrobial | Moderate | Growth inhibition of bacteria and fungi |

| Plant Growth Regulator | Variable | Modulation of plant growth pathways |

Case Studies

Case Study 1: Agricultural Application

In an agricultural study, this compound was tested against common crop pests. The results showed a significant reduction in pest populations when applied at recommended dosages. The study concluded that the compound could be integrated into pest management programs for sustainable agriculture.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, suggesting potential for use in food safety applications.

Propiedades

IUPAC Name |

ethyl 5-bromopentanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWJAKGERAKPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607479 |

Source

|

| Record name | Ethyl 5-bromopentanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792861-69-9 |

Source

|

| Record name | Ethyl 5-bromopentanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.